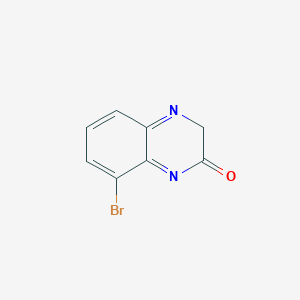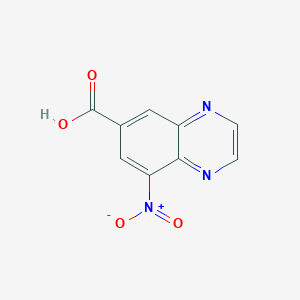
8-bromoquinoxalin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoquinoxalin-2(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a bromine atom at the 8th position and a carbonyl group at the 2nd position of the quinoxaline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoquinoxalin-2(3H)-one typically involves the bromination of quinoxalin-2(3H)-one. One common method is:
Bromination of Quinoxalin-2(3H)-one:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:
Large-scale bromination: Using bromine or N-bromosuccinimide in suitable solvents.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
8-Bromoquinoxalin-2(3H)-one undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted quinoxalin-2(3H)-one derivatives.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduced quinoxaline derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidized quinoxaline derivatives.
科学研究应用
8-Bromoquinoxalin-2(3H)-one has several scientific research applications, including:
-
Medicinal Chemistry
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its activity against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Used as a probe to study enzyme inhibition mechanisms.
Receptor Binding: Explored for its binding affinity to specific biological receptors.
-
Industrial Applications
Chemical Intermediates: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用机制
The mechanism of action of 8-bromoquinoxalin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8th position and the carbonyl group at the 2nd position play crucial roles in its binding affinity and biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
相似化合物的比较
Similar Compounds
-
Quinoxalin-2(3H)-one
Structure: Lacks the bromine atom at the 8th position.
Properties: Exhibits different biological activities compared to 8-bromoquinoxalin-2(3H)-one.
-
8-Chloroquinoxalin-2(3H)-one
Structure: Contains a chlorine atom instead of a bromine atom at the 8th position.
Properties: May have different reactivity and biological effects due to the presence of chlorine.
Uniqueness of this compound
This compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets and improve its efficacy in medicinal applications.
属性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
8-bromo-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3H,4H2 |
InChI 键 |
VDMHYBQHKYIROB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N=C2C(=N1)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)

![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)




![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)
